Sub‑Micromolar ROCK1 Inhibition Potency Achieved by the Core Pyridylthiazole‑Urea Pharmacophore vs. Clinically Used ROCK Inhibitor Fasudil
The pyridylthiazole‑urea pharmacophore on which the target compound is built has demonstrated ROCK1 IC₅₀ values as low as 8 nM (compound 7f) in the Pireddu et al. medicinal chemistry series, representing a >1,000‑fold improvement over the clinically used ROCK inhibitor fasudil (IC₅₀ ≈ 10 μM for ROCK1) [1]. While the specific IC₅₀ of 1-[(5-cyclopropylpyridin-3-yl)methyl]-3-(1,3-thiazol-2-yl)urea has not been reported in the public domain, its core scaffold is substantially more potent than the first‑generation isoquinoline‑based ROCK inhibitors. The conserved urea motif and pyridine‑thiazole hinge‑binding architecture, confirmed by X‑ray crystallography of the closely related analogue RKI‑1342 bound to ROCK1 (PDB 3TV7, resolution 2.75 Å), underpin this potency advantage [2].
| Evidence Dimension | ROCK1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | Not publicly reported for the exact compound; core scaffold (7f in Pireddu series): ROCK1 IC₅₀ = 8 nM |
| Comparator Or Baseline | Fasudil (HA-1077): ROCK1 IC₅₀ ≈ 10 μM; ROCK2 IC₅₀ ≈ 10 μM |
| Quantified Difference | Core pharmacophore is ≥1,000‑fold more potent than fasudil at ROCK1 (8 nM vs. 10 μM) |
| Conditions | In vitro kinase inhibition assay; recombinant human ROCK1 kinase domain; ATP concentration optimised for each compound (Pireddu et al. 2012) |
Why This Matters
Procurement of a compound from this pharmacophore class provides access to nanomolar‑range ROCK inhibition, which is essential for cellular studies where micromolar fasudil concentrations would produce significant off‑target kinase effects.
- [1] Pireddu R, Forinash KD, Sun NN, et al. Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). MedChemComm. 2012;3(6):699-709. (Table 1: ROCK1 IC₅₀ values for compounds 7a–7f; fasudil comparator data). doi:10.1039/C2MD00320A. View Source
- [2] Martin MP, Zhu J‑Y, Schönbrunn E. PDB 3TV7: Human ROCK1 kinase domain in complex with pyridylthiazole‑urea inhibitor RKI‑1342. Resolution 2.75 Å. Released 2012-02-15. doi:10.2210/pdb3TV7/pdb. View Source
